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Compound of Interest

Compound Name:
5-Chloropyrazolo[1,5-a]pyrimidin-

7-amine

Cat. No.: B1592513 Get Quote

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, represents a cornerstone

scaffold in modern medicinal chemistry.[1][2] Its rigid, planar framework, which combines a five-

membered pyrazole ring with a six-membered pyrimidine ring, is highly amenable to chemical

modification, making it a "privileged" structure in drug design.[1] Compounds built upon this

core exhibit a vast spectrum of pharmacological activities, including potent anticancer, kinase

inhibitory, anti-inflammatory, and antiviral properties.[1][3][4][5] This versatility has led to the

development of several clinically approved drugs, particularly in oncology.[3][6]

Beyond its therapeutic relevance, the pyrazolo[1,5-a]pyrimidine motif has also garnered

attention in materials science for its unique photophysical and fluorescent properties.[2][7] This

guide focuses specifically on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a key intermediate

whose strategic placement of functional groups—a reactive chlorine atom and a nucleophilic

amine—makes it an exceptionally valuable building block for the synthesis of diverse chemical

libraries.

Core Physicochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is typically an off-white solid at room temperature.

Its fundamental properties are summarized below, providing a baseline for its handling,

storage, and application in synthetic chemistry.
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Property Value Source(s)

CAS Number 245095-96-9 [8][9][10]

Molecular Formula C₆H₅ClN₄ [10][11]

Molecular Weight 168.58 g/mol [10][11]

Appearance White to off-white solid [12]

Storage Conditions
Store at 2–8 °C under inert gas

(Nitrogen or Argon)
[12]

Solubility

Generally soluble in organic

solvents like ethanol and

chloroform; likely sparingly

soluble in water.

[13]

Synthetic Pathways: Building the Core
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is most efficiently achieved

through a regioselective amination of a dichloro-precursor. Understanding this pathway is

crucial for its production and for appreciating the differential reactivity of the halogenated

positions.

Primary Synthetic Route: Selective Amination
The most direct synthesis involves the treatment of 5,7-dichloropyrazolo[1,5-a]pyrimidine with

an amine source. The chlorine atom at the C7 position is significantly more susceptible to

nucleophilic aromatic substitution (SNAr) than the chlorine at C5.[14] This differential reactivity

allows for a highly selective reaction.

A typical protocol is as follows:

Starting Material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.

Reagent: Ammonium hydroxide (NH₄OH) is added to the starting material in a sealed

pressure vessel.[15]
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Conditions: The vessel is heated to approximately 85°C for several hours.[15] The elevated

temperature and pressure facilitate the displacement of the C7-chloride.

Work-up: Upon cooling, the product precipitates as a solid and can be isolated by vacuum

filtration. This method often proceeds to completion, affording the desired 5-
chloropyrazolo[1,5-a]pyrimidin-7-amine in high yield.[15]

Key Transformation

5,7-Dichloropyrazolo
[1,5-a]pyrimidine

+ NH₄OH
(Ammonium Hydroxide)

5-Chloropyrazolo
[1,5-a]pyrimidin-7-amine  SₙAr Reaction

  (Sealed Vessel, 85°C)  

Click to download full resolution via product page

Caption: Primary synthesis via selective nucleophilic aromatic substitution.

General Scaffold Synthesis
The underlying pyrazolo[1,5-a]pyrimidine core is typically constructed via a condensation

reaction. This provides context for the synthesis of the dichloro-precursor itself.

Condensation: A 5-aminopyrazole derivative reacts with a β-dicarbonyl compound, such as

diethyl malonate, typically under basic conditions (e.g., sodium ethoxide). This

cyclocondensation forms a dihydroxypyrazolo[1,5-a]pyrimidine.[14][16]

Chlorination: The resulting diol is then treated with a strong chlorinating agent, most

commonly phosphorus oxychloride (POCl₃), to convert both hydroxyl groups into chlorides,

yielding the 5,7-dichloro intermediate.[14][16]

Chemical Reactivity and Derivatization
The synthetic utility of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine stems from its two distinct

reactive sites, which allow for sequential and controlled functionalization.
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Key Reaction Sites

Potential Derivatives

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine

C5-Chloro Site
(Electrophilic)

  Target for
  Nucleophiles & Catalysts

C7-Amine Site
(Nucleophilic)

  Can be acylated,
  alkylated, etc.

SₙAr Products
(e.g., C5-Amines, Ethers)

SₙAr (Amines, Alcohols)

Cross-Coupling Products
(e.g., C5-Aryl, Alkyl)

Pd-Coupling (Boronic Acids)

C7-Amide/Amine Derivatives

Acylation, etc.

Click to download full resolution via product page

Caption: Reactivity map showing the primary sites for derivatization.

Reactions at the C5-Chloro Position
The chlorine atom at the C5 position is the primary handle for introducing molecular diversity. It

readily undergoes two major classes of reactions:

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C7-Cl of the

precursor, the C5-Cl is still susceptible to displacement by a wide range of nucleophiles,

particularly amines. This reaction is fundamental to building libraries of kinase inhibitors,

where different amine side chains are installed at this position to probe the active site of the

target enzyme.[17]

Palladium-Catalyzed Cross-Coupling: The C5-Cl is an excellent substrate for cross-coupling

reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using

amines) couplings.[4][14] These powerful methods allow for the formation of C-C and C-N

bonds, enabling the attachment of various aryl and heteroaryl moieties, which is critical for

modulating the compound's pharmacological and pharmacokinetic properties.[1]
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Reactions at the C7-Amino Group
The exocyclic amine at the C7 position behaves as a typical aromatic amine. It can be

acylated, alkylated, or used in condensation reactions. While derivatization at C5 is more

common for core modifications in drug discovery, the C7-amine can be functionalized to fine-

tune solubility, hydrogen bonding capacity, or other physicochemical properties.

Spectroscopic Characterization
Definitive structural confirmation relies on standard spectroscopic techniques. Based on the

structure and data from analogous compounds, the following spectral features are expected:

Technique Expected Characteristics

¹H NMR

Signals corresponding to the three aromatic

protons on the heterocyclic core (H2, H3, H6)

are expected in the aromatic region of the

spectrum.[18][19] A broad singlet, corresponding

to the two protons of the C7-NH₂ group, would

also be present.

¹³C NMR

Six distinct signals for the carbon atoms of the

bicyclic core are anticipated. The chemical shifts

would be influenced by the attached

heteroatoms (N) and substituents (Cl, NH₂).[18]

Mass Spec.

The mass spectrum should show a molecular

ion peak (M⁺) at m/z 168. Crucially, due to the

natural abundance of chlorine isotopes (³⁵Cl and

³⁷Cl), an isotopic peak (M+2)⁺ at m/z 170 with

an intensity of approximately one-third of the

molecular ion peak is a definitive indicator of a

monochlorinated compound.

Applications in Drug Discovery and Chemical
Biology
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5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is not an end product but a strategic starting

material for synthesizing high-value molecules.

Kinase Inhibitors: This is the most significant area of application. The scaffold is a validated

pharmacophore for targeting a multitude of protein kinases, which are critical regulators of

cellular signaling and are often dysregulated in cancer.[1][4] The title compound is a

precursor for inhibitors of IRAK4 (inflammatory diseases), PI3Kδ (cancer, inflammatory

diseases), and Tropomyosin Receptor Kinases (Trks) for treating solid tumors.[3][5][17]

Anticancer Therapeutics: As a direct consequence of its utility in kinase inhibitor synthesis,

the scaffold is integral to oncology research.[2] The ability to rapidly generate diverse

derivatives from 5-chloropyrazolo[1,5-a]pyrimidin-7-amine allows for extensive Structure-

Activity Relationship (SAR) studies to optimize potency and selectivity.[4]

Antimicrobial Agents: Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated

promising activity against various pathogens, including Mycobacterium tuberculosis, the

causative agent of tuberculosis.[20][21]

Antiviral and Anti-inflammatory Agents: The broad biological activity profile of this scaffold

extends to antiviral and anti-inflammatory applications, making it a versatile platform for

addressing a wide range of therapeutic needs.[1][22]

Conclusion
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant strategic importance

in synthetic and medicinal chemistry. Its well-defined chemical properties, characterized by two

distinct and controllably reactive functional groups, make it an ideal and versatile intermediate.

Its established synthetic routes and predictable reactivity provide researchers and drug

development professionals with a reliable platform for the rational design and synthesis of

novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

The continued exploration of derivatives originating from this core building block promises to

yield new and impactful chemical entities for both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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